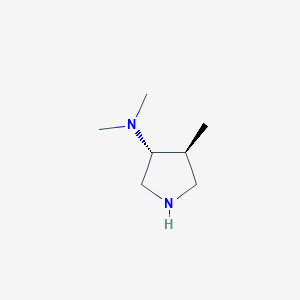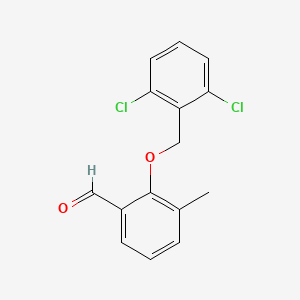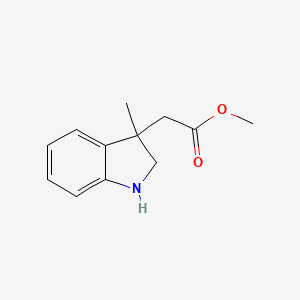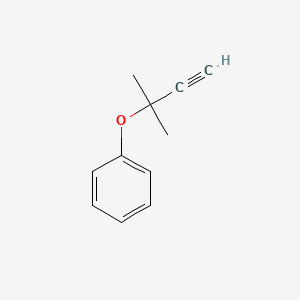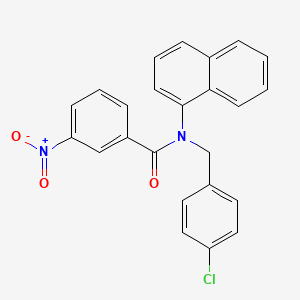
N-(4-Chlorobenzyl)-N-(naphthalen-1-yl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-Chlorobenzyl)-N-(naphthalen-1-yl)-3-nitrobenzamide” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse applications in medicinal chemistry, materials science, and industrial processes. The presence of functional groups such as the nitro group, chlorobenzyl group, and naphthyl group suggests potential reactivity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-Chlorobenzyl)-N-(naphthalen-1-yl)-3-nitrobenzamide” typically involves the following steps:
Nitration: Introduction of the nitro group into the benzene ring.
Amidation: Formation of the amide bond between the benzylamine and the nitrobenzene derivative.
Substitution: Introduction of the chlorobenzyl and naphthyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve large-scale nitration and amidation reactions, with careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents may be used to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Pharmacology: Investigation of its potential as a drug candidate due to its structural features.
Medicine
Industry
Materials Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(4-Chlorobenzyl)-N-(naphthalen-1-yl)-3-nitrobenzamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorobenzyl)-N-(phenyl)-3-nitrobenzamide
- N-(4-Methylbenzyl)-N-(naphthalen-1-yl)-3-nitrobenzamide
Uniqueness
The unique combination of the chlorobenzyl, naphthyl, and nitro groups in “N-(4-Chlorobenzyl)-N-(naphthalen-1-yl)-3-nitrobenzamide” may confer distinct reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C24H17ClN2O3 |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-naphthalen-1-yl-3-nitrobenzamide |
InChI |
InChI=1S/C24H17ClN2O3/c25-20-13-11-17(12-14-20)16-26(23-10-4-6-18-5-1-2-9-22(18)23)24(28)19-7-3-8-21(15-19)27(29)30/h1-15H,16H2 |
InChI Key |
OMHOJKSQHSZKNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N(CC3=CC=C(C=C3)Cl)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


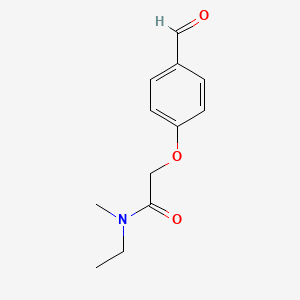
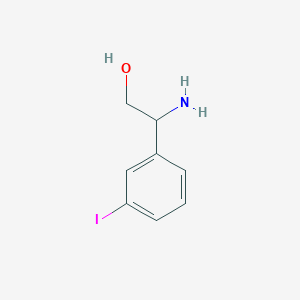
![tert-Butyl octahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate](/img/structure/B12991020.png)
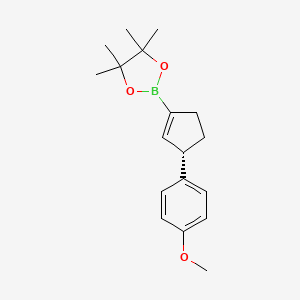
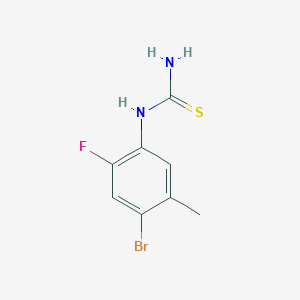
![1-(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-one](/img/structure/B12991024.png)
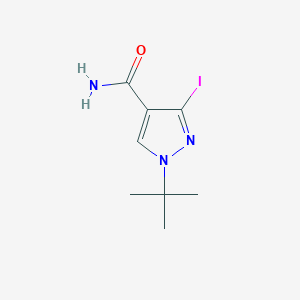
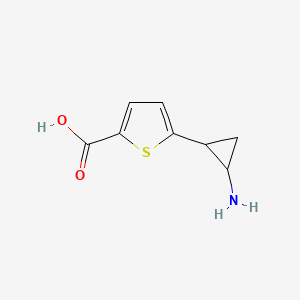
![2-Methylimidazo[1,2-a]pyrazin-3-amine hydrochloride](/img/structure/B12991041.png)
